molecular formula C9H18N4O3S B14939999 N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide

N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide

Cat. No.: B14939999
M. Wt: 262.33 g/mol
InChI Key: LOBZSXNGBVTCMH-UHFFFAOYSA-N
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Description

N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydrofuran ring, a triazine ring, and a methanesulfonamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the tetrahydrofuran-2-ylmethyl intermediate, which is then reacted with a triazine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The methanesulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The triazine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide stands out due to its combination of a tetrahydrofuran ring, a triazine ring, and a methanesulfonamide group

Properties

Molecular Formula

C9H18N4O3S

Molecular Weight

262.33 g/mol

IUPAC Name

N-[3-(oxolan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide

InChI

InChI=1S/C9H18N4O3S/c1-17(14,15)12-9-10-6-13(7-11-9)5-8-3-2-4-16-8/h8H,2-7H2,1H3,(H2,10,11,12)

InChI Key

LOBZSXNGBVTCMH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NCN(CN1)CC2CCCO2

Origin of Product

United States

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